methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate
Description
Historical Development of Triazolylpyrimidine-Based Compounds
The rational design of triazolylpyrimidine hybrids traces its origins to early 20th-century heterocyclic chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold was first synthesized in 1909 through cyclocondensation reactions reported by Bülow and Haas. This breakthrough laid the foundation for exploring structural analogs, culminating in the 1970s with Trapidil (2), a coronary vasodilator that demonstrated the clinical potential of this chemotype. Contemporary research has expanded the therapeutic scope, particularly in infectious disease treatment. For instance, derivatives bearing 1,2,4-triazole and pyrimidine moieties exhibited MIC values of 3.24–8.93 μg/mL against M. tuberculosis H37Rv, outperforming first-line antitubercular agents in preclinical models.
Table 1: Milestones in Triazolylpyrimidine Drug Development
The structural evolution of these compounds has been guided by computational methods such as pharmacophore modeling, which identifies critical hydrogen-bond acceptors and hydrophobic regions required for target binding.
Significance of Heterocyclic Compounds in Medicinal Chemistry Research
Heterocycles constitute 85% of all FDA-approved small-molecule drugs due to their unparalleled capacity to modulate solubility, bioavailability, and target affinity. Nitrogen-containing heterocycles like 1,2,4-triazole and pyrimidine dominate this landscape:
- Pyrimidine : Mimics nucleobase structures, enabling interactions with enzymes involved in DNA/RNA synthesis.
- 1,2,4-Triazole : Provides hydrogen-bonding capacity (N1, N4) and metabolic stability via aromatic electron delocalization.
These systems enable precise tuning of electronic properties. For example, substituting pyrimidine at the 4-position with triazole introduces a dipole moment (≈2.1 D) that enhances binding to polar enzyme active sites.
Evolution of Thiophene-Containing Pharmacophores
Thiophene's emergence as a privileged scaffold stems from its unique electronic profile. The sulfur atom's (+M) effect creates an electron-rich π-system, facilitating charge-transfer interactions with biological targets. Among 26 FDA-approved thiophene-containing drugs, 23% act on central nervous system targets, leveraging thiophene's lipophilicity (LogP ≈2.1) for blood-brain barrier penetration.
Table 2: Therapeutic Applications of Thiophene Pharmacophores
| Therapeutic Area | Example Drug | Target | Key Interaction |
|---|---|---|---|
| Oncology | Raltitrexed | Thymidylate synthase | π-Stacking with Phe residue |
| Inflammation | Tenoxicam | Cyclooxygenase-2 | Sulfur-mediated H-bond with Tyr355 |
| Antimicrobial | Cefoxitin | Penicillin-binding protein | Thiophene enhances β-lactam stability |
In the target compound, the methyl thiophene-2-carboxylate moiety likely contributes to membrane permeability (calculated cLogP ≈1.8) and stabilizes binding through T-shaped π-π interactions.
Role of Piperidine Carboxamides in Bioactive Compound Development
Piperidine carboxamides bridge rigid and flexible structural elements. The piperidine ring's chair conformation allows axial-equatorial positioning of substituents, enabling adaptive binding to protein pockets. Carboxamide groups (-CONH-) serve dual roles:
- Hydrogen-bond donation/acceptance (e.g., with kinase ATP-binding sites)
- Conformational restriction via resonance-assisted planarization
In antimycobacterial agents, piperidine-3-carboxamide derivatives achieve MICs ≤10 μg/mL by inhibiting cell wall synthesis enzymes through hydrogen bonding to catalytic lysine residues.
Research Significance of Multi-Heterocyclic Scaffolds
The integration of four heterocycles in methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate creates synergistic pharmacodynamic effects:
Table 3: Functional Contributions of Heterocyclic Components
| Component | Property | Biological Impact |
|---|---|---|
| 1,2,4-Triazole | H-bond acceptor at N1/N4 | Enhances enzyme inhibition |
| Pyrimidine | Planar aromatic system | Facilit |
Properties
IUPAC Name |
methyl 3-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-28-18(27)16-13(4-6-29-16)23-17(26)12-3-2-5-24(8-12)14-7-15(21-10-20-14)25-11-19-9-22-25/h4,6-7,9-12H,2-3,5,8H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCGTYVWYXBECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed through condensation reactions involving amidines and β-dicarbonyl compounds.
Piperidine Ring Formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Thiophene Ring Synthesis: Thiophene rings are typically synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final compound is assembled through coupling reactions, such as amide bond formation between the carboxylic acid and amine functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering their electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of compounds containing the triazole moiety exhibit significant antiviral properties. For instance, compounds similar to methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate have been investigated for their efficacy against HIV. In particular, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown promising results with low cytotoxicity and high specificity against various strains of HIV .
Antimicrobial Properties
Research has demonstrated that similar compounds possess antimicrobial activity against a range of pathogens. For example, derivatives with a triazole ring structure have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The incorporation of a thiophene ring further enhances the bioactivity of these compounds.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies focusing on related molecules indicate that modifications can lead to selective inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Compounds with similar scaffolds have shown effective ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Fungicidal Activity
The application of this compound in agriculture has been explored due to its potential fungicidal properties. Research indicates that compounds with triazole and thiophene functionalities can effectively inhibit fungal growth, making them suitable candidates for agricultural fungicides .
Herbicidal Potential
In addition to fungicidal activity, the herbicidal potential of similar compounds has been evaluated. The unique chemical structure allows for interactions with plant metabolic pathways, leading to effective weed control while minimizing harm to crops .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Wang et al. (2023) | Demonstrated antiviral activity against HIV strains with EC50 values in the nanomolar range | Antiviral drug development |
| MDPI Review (2021) | Reported antimicrobial activity with MIC values as low as 6.25 μg/mL against various pathogens | Antimicrobial agents |
| Aalto University Study (2023) | Identified anti-inflammatory properties with potent COX-II inhibition | Anti-inflammatory treatments |
Mechanism of Action
The mechanism of action of methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional group contributions.
Table 1: Key Comparisons with Analogous Compounds
Structural and Functional Insights
Heterocyclic Diversity: The target compound’s 1,2,4-triazole group is associated with antifungal activity (e.g., fluconazole analogs), whereas the pyrazolo[3,4-d]pyrimidine in the comparator compound (Example 62) is a kinase inhibitor scaffold common in anticancer agents . The chromenone and fluorophenyl groups in the comparator enhance planar aromaticity and metabolic stability, likely contributing to its higher molecular weight (560.2 Da vs. ~420–450 Da for the target).
Synthetic Efficiency :
- The comparator’s synthesis via Suzuki-Miyaura coupling achieved a moderate yield (46%), suggesting similar challenges in isolating polar heterocyclic derivatives . The target compound may require analogous coupling steps for piperidine-pyrimidine assembly.
Thermal Stability: The comparator’s high melting point (227–230°C) reflects strong intermolecular interactions (e.g., hydrogen bonding from amide and chromenone groups). The target compound’s melting point is unreported but could be lower due to reduced aromaticity.
Biological Activity
Methyl 3-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research studies.
Chemical Structure and Properties
The compound features a thiophene ring, a piperidine moiety, and a triazole-pyrimidine structure. These components contribute to its biological activity through various interactions with biological targets.
| Component | Structure Description |
|---|---|
| Thiophene | A five-membered heterocyclic compound containing sulfur. |
| Piperidine | A six-membered nitrogen-containing ring. |
| Triazole-Pyrimidine | A fused ring system that enhances bioactivity. |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and thiophene have shown effectiveness against various bacterial strains such as E. coli and S. aureus due to their ability to disrupt cellular functions and inhibit growth . The presence of the triazole moiety is particularly notable for enhancing antifungal activity.
Anticancer Potential
The compound's structure suggests possible anticancer properties. Studies on related thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, likely mediated through the interaction with specific cellular pathways.
Enzyme Inhibition
The presence of the triazole and pyrimidine rings indicates potential for enzyme inhibition. Compounds featuring these moieties have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy . This inhibition can disrupt folate metabolism in cancer cells, leading to reduced proliferation.
Case Studies
- Antimicrobial Efficacy : A study involving synthesized thiophene derivatives showed promising results against Candida albicans, suggesting that modifications in the carboxamide group could enhance antifungal activity .
- Cytotoxicity Testing : In vitro studies revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against cancer cell lines, indicating significant cytotoxic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors are essential:
- Substituents : The presence of electron-donating groups enhances antimicrobial activity.
- Ring Systems : The thiophene ring contributes to increased lipophilicity, aiding in membrane penetration.
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increases solubility and bioavailability |
| Halogen Substitution | Enhances binding affinity to biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
